1-ETHYL-N~3~-(2-FURYLMETHYL)-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
Description
1-ETHYL-N~3~-(2-FURYLMETHYL)-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of functional groups such as the ethyl, furylmethyl, phenylsulfonyl, and propanoyl groups contributes to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)propanoylamino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-2-24-14-17(19(23-24)20(26)21-13-15-7-6-11-29-15)22-18(25)10-12-30(27,28)16-8-4-3-5-9-16/h3-9,11,14H,2,10,12-13H2,1H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVRVRODXWMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ETHYL-N~3~-(2-FURYLMETHYL)-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a nucleophilic substitution reaction, where a furylmethyl halide reacts with the pyrazole derivative.
Incorporation of the Phenylsulfonyl and Propanoyl Groups: These groups can be introduced through acylation reactions using appropriate acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-ETHYL-N~3~-(2-FURYLMETHYL)-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the attached functional groups. Common reagents include halides, amines, and organometallic compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of simpler derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ETHYL-N~3~-(2-FURYLMETHYL)-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~3~-(2-FURYLMETHYL)-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-ETHYL-N~3~-(2-FURYLMETHYL)-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
This compound: This compound shares a similar pyrazole core but differs in the attached functional groups, leading to variations in chemical properties and reactivity.
This compound: Another similar compound with slight modifications in the functional groups, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
